molecular formula C6H12ClN3O B2510633 1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride CAS No. 1431962-44-5

1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride

Cat. No.: B2510633
CAS No.: 1431962-44-5
M. Wt: 177.63
InChI Key: JNOBSHIDXWNIFH-UHFFFAOYSA-N
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Description

1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-3-methoxy-1H-pyrazole with ammonia or amines in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methoxypyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-ethyl-3-methoxypyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-3-methoxypyrazol-4-

Properties

IUPAC Name

1-ethyl-3-methoxypyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-9-4-5(7)6(8-9)10-2;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOBSHIDXWNIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431962-44-5
Record name 1-ethyl-3-methoxy-1H-pyrazol-4-amine hydrochloride
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